![molecular formula C21H23N5O2 B2440907 4,7-Dimethyl-2-(3-phenylpropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 876902-30-6](/img/no-structure.png)

4,7-Dimethyl-2-(3-phenylpropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

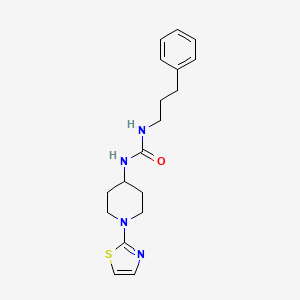

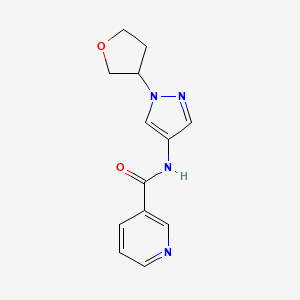

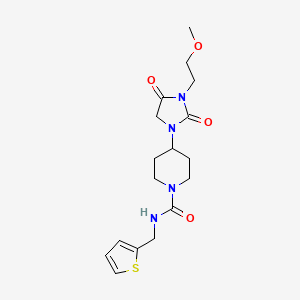

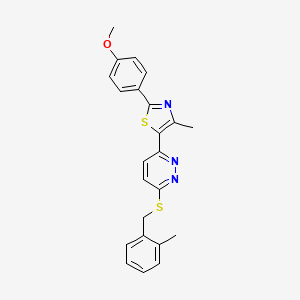

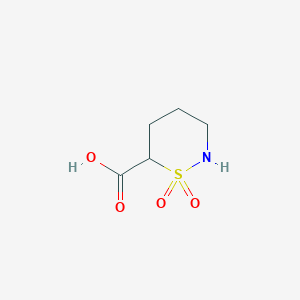

“4,7-Dimethyl-2-(3-phenylpropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione” is a chemical compound with the molecular formula C21H25N5O2. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives are known for their broad range of chemical and biological properties .

Aplicaciones Científicas De Investigación

- DMPI derivatives have been investigated for their antibacterial properties. Studies reveal that several synthesized compounds exhibit moderate antibacterial activity against various bacterial strains. Further research in this area could lead to novel antimicrobial agents.

- Researchers have explored DMPI derivatives for their anti-tubercular potential. Notably, compounds like 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole have shown promising activity against Mycobacterium tuberculosis strains . These findings highlight the compound’s potential in combating tuberculosis.

- Imidazoles, including DMPI, serve as key components in functional materials. Their versatile chemical structure makes them suitable for applications such as sensors, catalysts, and electronic devices. Researchers continue to explore novel synthetic routes to enhance their utility .

Antibacterial Activity

Anti-Tubercular Potential

Functional Materials

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,7-Dimethyl-2-(3-phenylpropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione involves the condensation of 2,6-diaminopurine-7-carboxylic acid with 3-phenylpropanal to form the corresponding imine. The imine is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with acetic anhydride to form the corresponding N-acetyl derivative. The N-acetyl derivative is then reacted with acetic anhydride and propargyl bromide to form the corresponding propargylated derivative. The propargylated derivative is then reacted with methyl vinyl ketone to form the final product.", "Starting Materials": [ "2,6-diaminopurine-7-carboxylic acid", "3-phenylpropanal", "sodium borohydride", "acetic anhydride", "propargyl bromide", "methyl vinyl ketone" ], "Reaction": [ "Condensation of 2,6-diaminopurine-7-carboxylic acid with 3-phenylpropanal to form the corresponding imine", "Reduction of the imine to the corresponding amine using sodium borohydride", "Reaction of the amine with acetic anhydride to form the corresponding N-acetyl derivative", "Reaction of the N-acetyl derivative with acetic anhydride and propargyl bromide to form the corresponding propargylated derivative", "Reaction of the propargylated derivative with methyl vinyl ketone to form the final product" ] } | |

Número CAS |

876902-30-6 |

Nombre del producto |

4,7-Dimethyl-2-(3-phenylpropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

Fórmula molecular |

C21H23N5O2 |

Peso molecular |

377.448 |

Nombre IUPAC |

4,7-dimethyl-2-(3-phenylpropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C21H23N5O2/c1-4-12-24-15(2)14-26-17-18(22-20(24)26)23(3)21(28)25(19(17)27)13-8-11-16-9-6-5-7-10-16/h4-7,9-10,14H,1,8,11-13H2,2-3H3 |

Clave InChI |

UXYYTIBTCQQXIZ-UHFFFAOYSA-N |

SMILES |

CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CCCC4=CC=CC=C4)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide](/img/structure/B2440832.png)

![(4-(1H-pyrrol-1-yl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2440835.png)

![4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2440838.png)

![N-(1-cyanobutyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2440841.png)